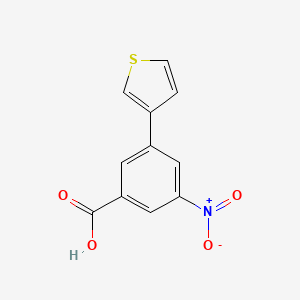

5-ニトロ-3-(チオフェン-3-イル)安息香酸

説明

5-Nitro-3-(thiophen-3-YL)benzoic acid is a useful research compound. Its molecular formula is C11H7NO4S and its molecular weight is 249.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Nitro-3-(thiophen-3-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-3-(thiophen-3-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

5-ニトロ-3-(チオフェン-3-イル)安息香酸: 包括的な分析

抗菌作用: チオフェン誘導体は、その抗菌作用で知られています。 5-ニトロ-3-(チオフェン-3-イル)安息香酸のニトロ基は、これらの特性を強化し、金黄色ブドウ球菌などの多剤耐性菌に効果的な新しい抗菌剤の開発のための候補となる可能性があります .

抗酸化の可能性: 化合物の構造から、抗酸化能を持つ可能性が示唆されています。 同様の分子に関する研究では、それらがフリーラジカルを捕捉する能力を評価できることが示されており、これは抗酸化活性の尺度です .

抗炎症作用と鎮痛作用: チオフェン誘導体は、抗炎症作用と鎮痛作用を示すことが知られています。 5-ニトロ-3-(チオフェン-3-イル)安息香酸中のニトロ基の存在は、これらの活性に寄与し、新しい鎮痛薬の開発のための道筋を提供する可能性があります .

降圧効果: 一部のチオフェン誘導体は、降圧作用を示しています。 5-ニトロ-3-(チオフェン-3-イル)安息香酸のユニークな構造は、高血圧の治療における潜在的な用途について探求できます .

抗腫瘍活性: チオフェン誘導体に関連付けられている一般的な抗腫瘍特性により、この化合物は癌研究にも応用できる可能性があります。 その特定の構造は、さまざまな癌に対する有効性を向上させた新しい化合物を合成するのに役立ちます .

材料科学への応用: チオフェン誘導体は、発光ダイオード(LED)の製造など、材料科学で利用されています。 5-ニトロ-3-(チオフェン-3-イル)安息香酸の特定の電子特性は、この分野で価値のあるものになる可能性があります .

腐食抑制: 工業化学の分野では、チオフェン誘導体は金属の腐食抑制剤として作用することができます。 5-ニトロ-3-(チオフェン-3-イル)安息香酸の化学構造は、金属表面を腐食から保護するのに効果的であることを示唆しています .

結核静止薬: チオフェン誘導体が結核静止薬として作用する可能性があります。 5-ニトロ-3-(チオフェン-3-イル)安息香酸に似た化合物は、溶解性を改善し、潜在的な抗結核活性を持ち、結核の治療に役立つ可能性があることを示しています .

作用機序

Target of Action

The primary target of 5-Nitro-3-(thiophen-3-YL)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various biological processes, including immune response and inflammation .

Mode of Action

5-Nitro-3-(thiophen-3-YL)benzoic acid acts as an agonist of GPR35 . This means it binds to the receptor and activates it, triggering a series of biochemical reactions. It also acts as a chlorine channel blocker , inhibiting the function of these channels .

Biochemical Pathways

Upon activation of GPR35, 5-Nitro-3-(thiophen-3-YL)benzoic acid promotes inflammation via the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Result of Action

The activation of GPR35 by 5-Nitro-3-(thiophen-3-YL)benzoic acid enhances the inflammatory response of macrophages . This suggests that GPR35 activation may promote inflammatory responses and aggravate clinical diseases, including bacterial infection .

生化学分析

Biochemical Properties

5-Nitro-3-(thiophen-3-YL)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with chloride channels and G protein-coupled receptors, influencing their activity . The compound’s nitro group is likely involved in redox reactions, which can affect the function of enzymes and other proteins it interacts with. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of 5-Nitro-3-(thiophen-3-YL)benzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving ATP release and exocytosis . The compound can stimulate the release of ATP from cells, which acts as a signaling molecule in various tissues, including the immune system and neurons. Additionally, it can affect gene expression and cellular metabolism by modulating the activity of specific enzymes and receptors.

Molecular Mechanism

At the molecular level, 5-Nitro-3-(thiophen-3-YL)benzoic acid exerts its effects through several mechanisms. It can bind to and inhibit chloride channels, leading to changes in ion flux and cellular homeostasis . The compound also acts as an agonist for G protein-coupled receptors, which can activate downstream signaling pathways such as the p38 MAPK pathway . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitro-3-(thiophen-3-YL)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Nitro-3-(thiophen-3-YL)benzoic acid vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including inflammation and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-Nitro-3-(thiophen-3-YL)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through redox reactions involving its nitro group, leading to the formation of reactive intermediates . These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-Nitro-3-(thiophen-3-YL)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular signaling and metabolism.

Subcellular Localization

The subcellular localization of 5-Nitro-3-(thiophen-3-YL)benzoic acid is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can modulate its interactions with biomolecules and its effects on cellular processes.

特性

IUPAC Name |

3-nitro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)9-3-8(7-1-2-17-6-7)4-10(5-9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNBLJPEZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688578 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919087-96-0 | |

| Record name | 3-Nitro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

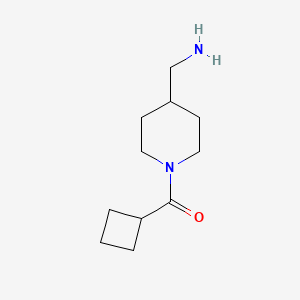

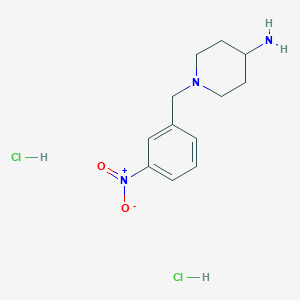

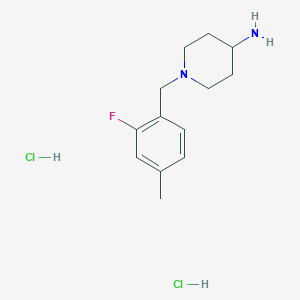

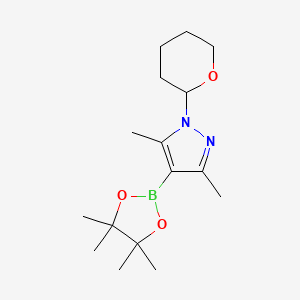

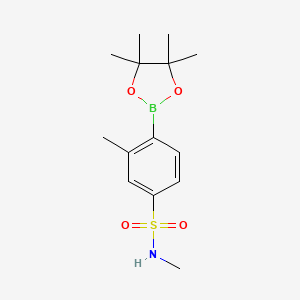

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)